molecular formula C16H21N5OS B15283869 N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

Cat. No.: B15283869
M. Wt: 331.4 g/mol
InChI Key: JMGKFPJVOOPJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine (CAS: 1313855-61-6) is a triazolo-thiadiazole derivative with the molecular formula C₁₆H₂₁N₅OS and a molar mass of 331.44 g/mol. Its structure features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted at position 6 with a 1-phenoxyethyl group and at position 3 with an N-ethyl-N-(ethyl)aminomethyl moiety . This compound is commercially available for research purposes, though its specific biological activities remain uncharacterized in the provided evidence. Its structural design aligns with established strategies to enhance lipophilicity and metabolic stability through alkyl and aryloxy substituents .

Properties

Molecular Formula

C16H21N5OS

Molecular Weight

331.4 g/mol

IUPAC Name

N-ethyl-N-[[6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C16H21N5OS/c1-4-20(5-2)11-14-17-18-16-21(14)19-15(23-16)12(3)22-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3

InChI Key

JMGKFPJVOOPJMD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C(C)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule’s structure comprises atriazolo[3,4-b]thiadiazole core with two critical substituents:

  • 6-(1-Phenoxyethyl) group : Introduced via cyclocondensation of a triazole-thiol intermediate with phenoxypropionic acid.
  • N-Ethyl-N-ethanaminomethyl group at position 3 : Derived from a hydroxymethyl precursor at position 3 of the triazolothiadiazole, followed by chlorination and amination.

Synthesis of 4-Amino-5-(hydroxymethyl)-4H-1,2,4-triazole-3-thiol

Preparation of Glycolic Hydrazide

Glycolic acid (HOCH₂COOH) is refluxed with excess hydrazine hydrate (80%) in ethanol for 6 hours to yield glycolic hydrazide (HOCH₂CONHNH₂). The product is recrystallized from ethanol (yield: 72%, m.p. 129–131°C).

Formation of Potassium Dithiocarbazinate

Glycolic hydrazide (0.1 mol) is dissolved in absolute ethanol (100 mL), and carbon disulfide (0.15 mol) is added dropwise under ice-cooling. Potassium hydroxide (0.12 mol) is added, and the mixture is stirred for 12 hours at room temperature. The precipitated potassium 2-(hydroxymethyl)hydrazinecarbodithioate is filtered, washed with diethyl ether, and dried (yield: 68%).

Cyclization to Triazole-Thiol

The potassium dithiocarbazinate (0.05 mol) is suspended in water (20 mL), and hydrazine hydrate (99%, 0.1 mol) is added. The mixture is refluxed for 3 hours, acidified with HCl, and filtered to obtain 4-amino-5-(hydroxymethyl)-4H-1,2,4-triazole-3-thiol as a white solid (yield: 65%, m.p. 158–160°C).

Synthesis of 3-(Hydroxymethyl)-6-(1-phenoxyethyl)triazolo[3,4-b]thiadiazole

Preparation of Phenoxypropionic Acid

Phenol (0.1 mol) is reacted with ethyl 3-bromopropionate (0.12 mol) in the presence of K₂CO₃ in DMF at 80°C for 8 hours. Hydrolysis of the ester with NaOH (10%) yields phenoxypropionic acid (PhOCH₂CH₂COOH), which is recrystallized from hexane (yield: 78%, m.p. 94–96°C).

Cyclocondensation Reaction

The triazole-thiol (0.01 mol) and phenoxypropionic acid (0.012 mol) are refluxed in phosphorus oxychloride (15 mL) for 6 hours. The mixture is cooled, poured onto crushed ice, and neutralized with NaOH (2 M). The precipitate is filtered and recrystallized from ethanol to yield 3-(hydroxymethyl)-6-(1-phenoxyethyl)triazolo[3,4-b]thiadiazole (yield: 63%, m.p. 182–184°C).

Characterization Data
  • IR (KBr) : 3320 cm⁻¹ (O–H), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C).
  • ¹H NMR (300 MHz, DMSO-d₆) : δ 7.25–7.45 (m, 5H, Ar–H), 4.72 (s, 2H, CH₂OH), 4.15 (q, J = 6.8 Hz, 2H, OCH₂CH₃), 1.85–2.10 (m, 2H, CH₂CH₂).

Functionalization of the Hydroxymethyl Group

Chlorination with Thionyl Chloride

The hydroxymethyl derivative (0.005 mol) is stirred with thionyl chloride (10 mL) at 0°C for 2 hours. Excess SOCl₂ is evaporated under vacuum to yield 3-(chloromethyl)-6-(1-phenoxyethyl)triazolothiadiazole as a pale-yellow solid (yield: 88%, m.p. 145–147°C).

Amination with Diethylamine

The chloromethyl compound (0.002 mol) is refluxed with diethylamine (0.01 mol) in acetonitrile for 12 hours. The solvent is removed, and the residue is purified via column chromatography (SiO₂, CHCl₃/MeOH 9:1) to obtain N-ethyl-N-{[6-(1-phenoxyethyl)triazolothiadiazol-3-yl]methyl}ethanamine (yield: 54%, m.p. 112–114°C).

Characterization Data
  • ESI-MS : m/z 410.2 [M+H]⁺.
  • ¹H NMR (300 MHz, CDCl₃) : δ 7.30–7.50 (m, 5H, Ar–H), 4.10 (q, J = 6.6 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, NCH₂N), 2.60–2.80 (m, 4H, NCH₂CH₃), 1.75–2.00 (m, 2H, CH₂CH₂), 1.15 (t, J = 7.0 Hz, 6H, CH₂CH₃).

Optimization and Mechanistic Insights

Role of Phosphorus Oxychloride

POCl₃ acts as both a cyclizing agent and dehydrating agent, facilitating the formation of the thiadiazole ring by eliminating H₂O from the triazole-thiol and carboxylic acid.

Steric and Electronic Effects

The electron-donating phenoxyethyl group at position 6 enhances the stability of the thiadiazole ring, while the N-ethyl-N-ethanamine moiety at position 3 improves solubility in polar solvents.

Chemical Reactions Analysis

N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects. It can also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural and Functional Variations

Triazolo-thiadiazoles are biologically active heterocycles, with activity influenced by substituents on the core scaffold. Below is a comparative analysis of key analogs:

Compound Name / ID Molecular Formula Substituents (Position 3 and 6) Key Biological Activity/Properties Synthesis Highlights Reference(s)
Target Compound C₁₆H₂₁N₅OS 3: N-ethyl-N-(ethyl)aminomethyl; 6: 1-phenoxyethyl Not reported (Research-grade availability) Likely POCl₃-mediated condensation
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) C₂₄H₂₃N₇O₂S 6: Ethylidene hydrazone; 3: Ester-linked phenyl Intermediate for complex heterocycles Hydrazine-carbodithioate + chloroacetate
6-Substituted triazolo-thiadiazoles (heparanase inhibitors) Variable 6: Aryl/alkyl; 3: Varied substituents Anti-cancer, anti-metastatic (heparanase inhibition) POCl₃-mediated condensation
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-triazolo-thiadiazole C₁₇H₂₂N₄S 3: Ethyl; 6: Isobutylphenyl-ethyl Crystallographically characterized POCl₃ reflux with carboxylic acid
3-Methyl-6-trichloromethyl-triazolo-thiadiazole C₅H₃Cl₃N₄S 3: Methyl; 6: Trichloromethyl Structural analysis (X-ray) Not detailed
N-[4-(3-ethyltriazolo-thiadiazol-6-yl)phenyl]-2-methylbenzamide C₁₉H₁₇N₅OS 3: Ethyl; 6: Benzamide-linked phenyl Not reported Likely amide coupling

Key Findings

Substituent Effects on Bioactivity: Lipophilicity: Alkyl (e.g., ethyl, isobutyl) and aryloxy groups (e.g., phenoxyethyl) enhance membrane permeability, as seen in the target compound and the isobutylphenyl analog . Hydrogen-Bonding Capacity: The benzamide substituent in C₁₉H₁₇N₅OS may enable hydrogen bonding, unlike the target compound’s ethylamine group, which could influence target selectivity .

Synthetic Methodologies: Most analogs (e.g., heparanase inhibitors, isobutylphenyl derivative) are synthesized via POCl₃-mediated condensation of 4-amino-triazole-3-thiols with carboxylic acids . The target compound likely follows a similar route. Ester-linked derivatives (e.g., 9b) require multistep reactions involving hydrazine intermediates .

Antimicrobial/Vasodilatory Effects: Pyridyl and imidazole analogs exhibit antibacterial and vasodilatory activities, highlighting the scaffold’s versatility .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing triazolo-thiadiazole derivatives like N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine?

  • Answer : The synthesis typically involves cyclization of triazole-thiol precursors with substituted aldehydes or ketones under basic conditions. For example, 3-(2-methylfuran-3-yl)-1,2,4-triazole-5-thiol reacts with substituted cinnamaldehydes in ethanol with potassium carbonate to form the triazolo-thiadiazole core . Modifications at the 3- and 6-positions are achieved by varying the aldehyde or thiol precursors. X-ray crystallography and NMR spectroscopy are critical for confirming regioselectivity and purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of triazolo-thiadiazole derivatives?

  • Answer :

  • 1H/13C NMR : Assigns substituent positions and confirms proton environments (e.g., distinguishing methylene protons adjacent to the thiadiazole ring) .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., C–H⋯N hydrogen bonds and π–π stacking) that influence crystal packing .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

Q. What in vitro assays are used for initial biological screening of triazolo-thiadiazole derivatives?

  • Answer :

  • MTT assay : Measures cytotoxicity (GI50, IC50) in cancer cell lines (e.g., prostate and colorectal cancers) .
  • Enzyme inhibition assays : Evaluates activity against targets like topoisomerase IIα (via DNA relaxation assays) or Bcl-2 proteins (via fluorescence polarization) .
  • Antimicrobial screening : Uses agar diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in triazolo-thiadiazole bioactivity?

  • Answer :

  • Position 3 : Bulky groups (e.g., trifluoromethyl) enhance steric hindrance, potentially improving target selectivity. For example, trifluoromethyl derivatives show stronger topoisomerase IIα inhibition .
  • Position 6 : Electron-withdrawing substituents (e.g., nitro, chloro) increase electrophilicity, enhancing interactions with enzyme active sites. Styryl groups (e.g., 4-chlorostyryl) improve membrane permeability .
  • Methodology : Synthesize analogs with systematic substituent variations and compare bioactivity data (e.g., KA39 vs. KA25 in Table 1 of ).

Q. What mechanistic insights explain the anticancer activity of triazolo-thiadiazole derivatives?

  • Answer :

  • Topoisomerase IIα inhibition : Derivatives like KA25 intercalate DNA, stabilizing the enzyme-DNA complex and inducing double-strand breaks .
  • PD-L1 downregulation : Compounds like KA39 reduce tumor immune evasion by modulating PD-L1 expression in cancer cells .
  • Apoptosis induction : Flow cytometry and caspase-3/7 activation assays confirm mitochondrial pathway activation via Bcl-2 inhibition .

Q. How can contradictions in biological activity data across studies be resolved?

  • Answer : Contradictions often arise from:

  • Substituent variations : A 4-methoxyphenyl group may enhance antimicrobial activity but reduce anticancer potency due to altered hydrophobicity .
  • Assay conditions : Varying cell lines (e.g., prostate DU-145 vs. colorectal HCT-116) yield different GI50 values (Table 1 in ).
  • Methodology : Use orthogonal assays (e.g., ATP-based viability assays alongside MTT) and standardized protocols to minimize variability .

Q. What computational strategies predict binding modes of triazolo-thiadiazole derivatives with biological targets?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with topoisomerase IIα (PDB: 1ZXM) or Bcl-2 (PDB: 2O2F). Hydrophobic pockets favor aryl/chlorophenyl groups .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to validate docking poses .
  • QSAR models : Use substituent descriptors (Hammett σ, logP) to correlate electronic effects with bioactivity .

Q. What strategies improve solubility and bioavailability of hydrophobic triazolo-thiadiazole compounds?

  • Answer :

  • Prodrug synthesis : Introduce hydroxyl or amino groups via oxidation/reduction (e.g., H2O2-mediated sulfoxide formation) .
  • Salt formation : React with HCl or sodium methoxide to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in liposomes or PEGylated nanoparticles to improve pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.